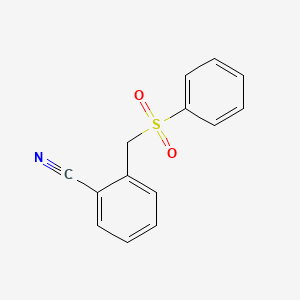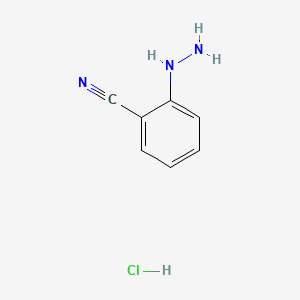
3-Chloro-4-(2-naphthyloxy)aniline hydrochloride
Overview
Description
3-Chloro-4-(2-naphthyloxy)aniline hydrochloride, also known as CNH, is an organic compound that is widely used in scientific research. It is a derivative of aniline, which is a colorless, volatile, flammable liquid that is used in the manufacture of dyes, drugs, and perfumes. CNH is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
Catalytic Methods in Synthesis
Arylamides, similar in structure to 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride, are significant in producing organic azo pigments, medicines, and pesticides. The study by Shteinberg (2022) highlights the catalytic methods for synthesizing such compounds, which can inform processes involving 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride.
Intermediate in Drug Synthesis
Compounds closely related to 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride, like 1-chloro-3-(1-naphthyloxy)-2-propanol, are intermediates in synthesizing beta-adrenergic blocking agents and antihypertensive drugs. Kapoor et al. (2003) reported methods for obtaining these compounds in optically pure forms, indicating the relevance of similar compounds in pharmaceutical synthesis. (Kapoor et al., 2003)
Green Synthesis Methodology
Dhakane et al. (2014) explored the green synthesis of 1,3-oxazine derivatives using anilines. This research demonstrates the environmentally friendly approach to synthesizing compounds related to 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride. (Dhakane et al., 2014)
Biotransformation Studies
Studies on biotransformation, such as those by Kolar and Schlesiger (1975), can provide insights into the metabolism and transformation of compounds like 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride. (Kolar & Schlesiger, 1975)
Polymer Chemistry Applications
Compounds like 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride can be useful in polymer chemistry. Chung et al. (2001) discussed the copolymerization of similar anilines, indicating potential applications in creating new materials. (Chung et al., 2001)
Synthesis of Antibacterial Agents
Compounds synthesized from similar structures, like those studied by Sakram et al. (2020), can possess antibacterial properties, suggesting potential applications for 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride in developing new antimicrobial agents. (Sakram et al., 2020)
properties
IUPAC Name |
3-chloro-4-naphthalen-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO.ClH/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14;/h1-10H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWSFTDVGYDYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-naphthyloxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)


![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)
![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)



